

An In-depth Technical Guide to Spiro[3.4]octane and its Derivatives

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Compound of Interest

Compound Name: Spiro[3.4]octane

CAS No.: 175-56-4

Cat. No.: B089794

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.4]octane, identified by the CAS number 175-56-4, is a saturated bicyclic hydrocarbon featuring a unique spirocyclic core composed of a cyclobutane ring and a cyclopentane ring sharing a single carbon atom. This rigid, three-dimensional structure has garnered significant interest in medicinal chemistry as a scaffold for novel therapeutic agents. The introduction of the **spiro[3.4]octane** motif can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability and improved aqueous solubility, while providing novel vectors for substituent placement. This guide provides a comprehensive overview of the physicochemical properties of **Spiro[3.4]octane**, detailed experimental protocols for the synthesis of key derivatives, and an exploration of its applications in drug discovery, particularly in the context of enzyme inhibition. While experimental data on the parent hydrocarbon is limited in publicly accessible literature, this document consolidates available information and leverages data from its derivatives to provide a thorough technical resource.

Physicochemical Properties

The fundamental physicochemical properties of **Spiro[3.4]octane** are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	175-56-4	[1][2]
Molecular Formula	C ₈ H ₁₄	[1][2]
Molecular Weight	110.1968 g/mol	[1]
Density	0.89 g/cm ³	
Boiling Point	147.6 °C at 760 mmHg	
Refractive Index	1.478	
Flash Point	23.3 °C	
Vapor Pressure	5.55 mmHg at 25°C	

In addition to the parent compound, derivatives of **Spiro[3.4]octane** are of significant interest in research and development. The table below presents a comparison of the physicochemical properties of a key intermediate, Spiro[3.4]octan-6-one, and its corresponding alcohol, Spiro[3.4]octan-6-ol.

Property	Spiro[3.4]octan-6-one	Spiro[3.4]octan-6-ol	Reference(s)
Molecular Formula	C ₈ H ₁₂ O	C ₈ H ₁₄ O	[3]
Molecular Weight	124.18 g/mol	126.20 g/mol	[3]
Monoisotopic Mass	124.0888 u	126.1045 u	[3]
Predicted XLogP3-AA	1.3	1.8	[3]

Synthesis of Spiro[3.4]octane Derivatives

While the synthesis of the parent **Spiro[3.4]octane** is not widely documented, several methodologies exist for the preparation of its functionalized derivatives.[4] A notable approach involves the Dzhemilev reaction, which utilizes catalytic cycloaluminum of methylenecyclobutane.[5] This method provides a versatile route to various **Spiro[3.4]octane** derivatives.

Experimental Protocol: Synthesis of Spiro[3.4]octan-6-ol

The following protocol details the synthesis of Spiro[3.4]octan-6-ol from methylenecyclobutane via a 6-ethyl-6-alumina**spiro[3.4]octane** intermediate.[5]

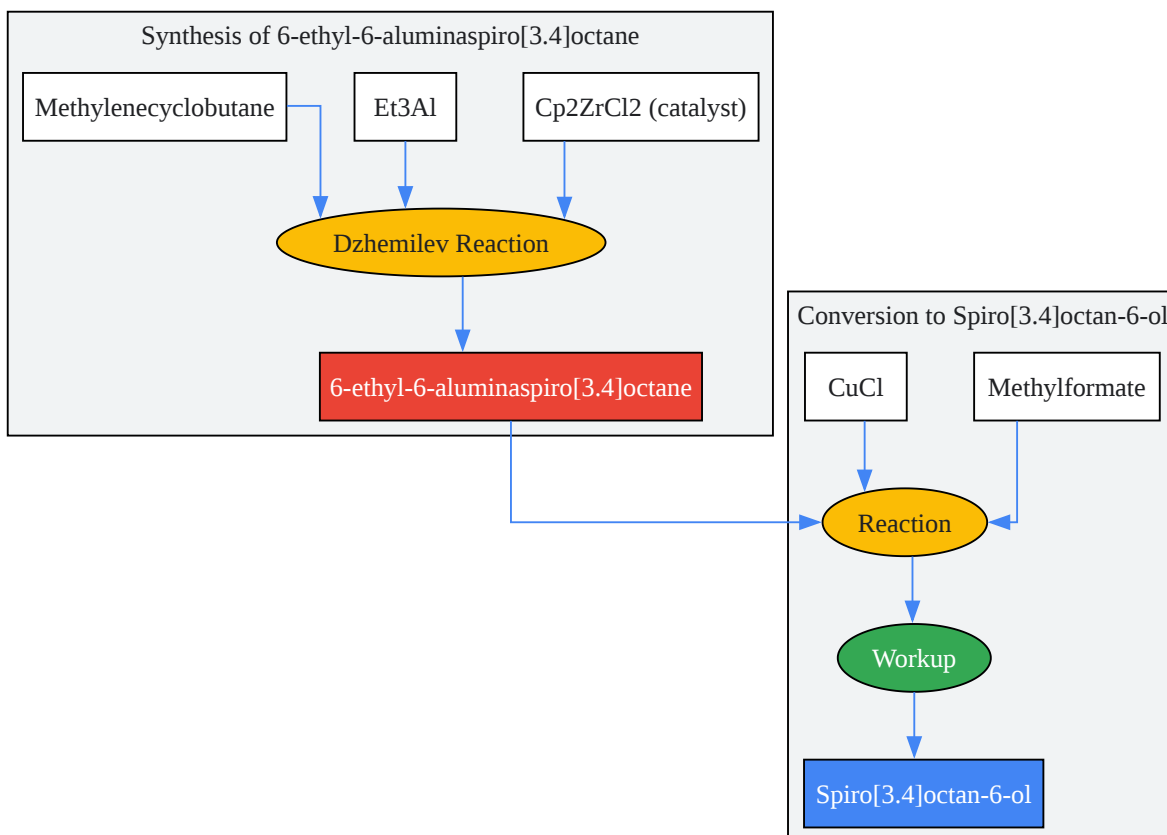
Step 1: Synthesis of 6-ethyl-6-alumina**spiro[3.4]octane** (1)

- This step involves the catalytic cycloaluminum of methylenecyclobutane with Et_3Al in the presence of Cp_2ZrCl_2 . The resulting 6-ethyl-6-alumina**spiro[3.4]octane** is typically used in the subsequent step without isolation.[5]

Step 2: Conversion to Spiro[3.4]octan-6-ol (7)

- To the crude 6-ethyl-6-alumina**spiro[3.4]octane** (1) at 15 °C, add CuCl (1 mmol) followed by the dropwise addition of methylformate (30 mmol).[5]
- Allow the reaction mixture to warm to 20 °C and stir for 8 hours.[5]
- Quench the reaction with a 15–20% aqueous solution of NaOH . [5]
- Separate the layers and extract the aqueous phase with Et_2O or hexane.[5]
- Combine the organic extracts, wash with water and saturated aqueous NaHCO_3 , then dry over CaCl_2 . [5]
- Filter and concentrate the solution in vacuo to yield the crude product.[5]

Note: Further purification may be achieved through distillation or column chromatography.



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Synthetic workflow for Spiro[3.4]octan-6-ol.

Spectroscopic Characterization

Detailed experimental spectroscopic data for the parent **Spiro[3.4]octane** is not readily available. However, predicted data for key derivatives and experimental data for related structures can provide valuable insights for characterization.

Mass Spectrometry

Predicted mass spectrometry data for the protonated species $[M+H]^+$ of Spiro[3.4]octan-6-one and Spiro[3.4]octan-6-ol are presented below. This data is useful for the identification of these compounds in reaction mixtures and for confirming their molecular weights.

Adduct	Predicted m/z (Spiro[3.4]octan-6-one)	Predicted m/z (Spiro[3.4]octan-6-ol)	Reference(s)
$[M+H]^+$	125.0961	127.1119	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

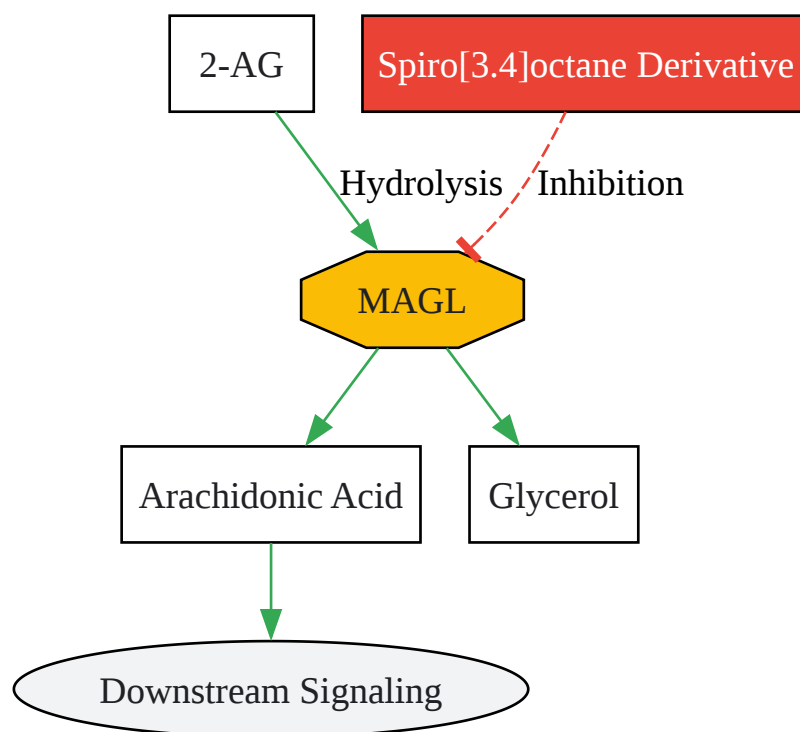
Experimental NMR data for Spiro[3.4]octan-6-ol is limited. However, by comparing the known spectral data of cyclohexanol and cyclopentanol, the expected chemical shifts for the protons and carbons in Spiro[3.4]octan-6-ol can be predicted.[6] This comparative approach is a valuable tool for the structural elucidation of novel spirocyclic compounds.[6]

Applications in Drug Discovery

The rigid, three-dimensional nature of the **spiro[3.4]octane** scaffold makes it an attractive bioisostere for other cyclic systems or gem-dimethyl groups in drug design.[4] The incorporation of this motif can lead to improvements in absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[4]

Monoacylglycerol Lipase (MAGL) Inhibition

Derivatives of **Spiro[3.4]octane** have shown promise as potent and reversible inhibitors of monoacylglycerol lipase (MAGL).[7] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7] Inhibition of MAGL increases the levels of 2-AG, which has therapeutic potential in the treatment of neurodegenerative diseases, inflammation, and cancer.[7]



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MAGL signaling pathway and inhibition.

Conclusion

Spiro[3.4]octane and its derivatives represent a valuable class of compounds for researchers in organic synthesis and drug discovery. The unique conformational constraints and three-dimensional nature of the **spiro[3.4]octane** core offer significant advantages in the design of novel therapeutics. While further research is needed to fully explore the synthetic routes to the parent hydrocarbon and its complete spectroscopic profile, the existing data on its derivatives highlight the potential of this scaffold. The successful application of **Spiro[3.4]octane**-based compounds as enzyme inhibitors underscores their importance and provides a strong rationale for their continued investigation in medicinal chemistry.

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